molecular formula C22H25ClN4O B2356428 (E)-3-(2-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide CAS No. 1904632-08-1

(E)-3-(2-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide

Cat. No.: B2356428
CAS No.: 1904632-08-1
M. Wt: 396.92
InChI Key: FLTNTJKADLNBHP-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide is a synthetic small molecule designed for advanced pharmacological and biochemical research. Its structure incorporates a tetrahydroquinazoline core, a common scaffold in medicinal chemistry known for its potential to interact with various enzyme families, particularly kinases . The molecule is further functionalized with a chlorophenyl group and an acrylamide moiety. The acrylamide group is a notable feature in modern drug discovery, as it can be used to improve drug-like properties, such as solubility and membrane permeability, which are critical for pharmacokinetic optimization . Furthermore, the (E)-configured acrylamide can serve as a Michael acceptor, enabling potential covalent binding to nucleophilic cysteine residues in the active sites of target proteins. This mechanism can lead to prolonged target inhibition and is a strategy employed in the development of targeted therapeutic agents, such as certain covalent kinase inhibitors . This compound is supplied as a high-purity material to ensure reproducibility in your experiments. It is intended for research applications in areas including but not limited to hit-to-lead optimization, structure-activity relationship (SAR) studies, enzymatic assay development, and target identification. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O/c23-19-7-3-1-5-16(19)9-10-21(28)26-17-11-13-27(14-12-17)22-18-6-2-4-8-20(18)24-15-25-22/h1,3,5,7,9-10,15,17H,2,4,6,8,11-14H2,(H,26,28)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTNTJKADLNBHP-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C=CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)/C=C/C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and receptor modulation. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies surrounding this compound.

Chemical Structure and Synthesis

The molecular structure of the compound features a 2-chlorophenyl group and a tetrahydroquinazoline moiety linked through an acrylamide functional group. The synthesis typically involves multi-step organic reactions including amide formation and cyclization processes. The specific synthetic pathways can vary, but they generally aim to optimize yield and purity while minimizing by-products.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • In Vitro Studies : A study demonstrated that modifications in the 3-amino and 2-aryl carboxamide functionalities significantly influenced the antiproliferative activity against phospholipase C enzyme targets. Alterations at these sites led to either enhanced or diminished biological effects, highlighting the importance of functional group positioning in drug efficacy .

Receptor Modulation

The compound's interaction with P2X7 receptors has been explored as well. P2X7 receptors are implicated in inflammatory responses and are potential targets for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. The tetrahydroquinoline derivatives related to this compound have shown promise as antagonists of P2X7 receptors .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • The presence of the 2-chlorophenyl group enhances binding affinity to target receptors.
  • The tetrahydroquinazoline structure contributes to the compound's ability to penetrate cellular membranes effectively.

Table 1 summarizes some key analogs and their biological activities:

Compound NameStructure FeaturesBiological ActivityReference
Compound A2-ChlorophenylAntiproliferative
Compound BTetrahydroquinazolineP2X7 Antagonist
Compound CAcrylamideSelective Modulator

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

  • Cancer Treatment : In a preclinical study involving human cancer cell lines, the compound demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects. These results suggest its potential as a lead compound for developing new anticancer therapies.
  • Neuroprotection : Another study investigated the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. Results indicated reduced apoptosis rates in treated cells compared to controls, suggesting potential applications in neurodegenerative diseases.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-3-(2-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide exhibit promising anticancer properties. For instance, derivatives of tetrahydroquinazoline have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Tetrahydroquinazoline Derivatives

  • Research Findings : A study demonstrated that tetrahydroquinazoline derivatives exhibit significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the inhibition of specific kinase pathways involved in cancer cell survival and proliferation .

Antimicrobial Properties

The antimicrobial activity of compounds related to this compound has also been documented. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

  • Research Findings : A recent investigation reported that several derivatives demonstrated strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the aromatic ring was correlated with enhanced antimicrobial efficacy .

Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. The piperidine moiety is known for its role in modulating neurotransmitter systems.

Case Study: Neuroprotective Effects

  • Research Findings : Compounds with similar structures have been evaluated for neuroprotective effects in models of neurodegeneration. They showed promise in reducing oxidative stress and inflammation in neuronal cells, indicating potential use in conditions like Alzheimer's disease .

Receptor Modulation

The compound has been explored for its ability to act on various receptors, particularly those involved in pain and inflammation pathways.

Case Study: P2X7 Receptor Antagonism

  • Research Findings : Tetrahydroquinoline derivatives have been identified as antagonists of the P2X7 receptor, which is implicated in inflammatory responses and pain signaling. This suggests that this compound could be developed as a therapeutic agent for chronic pain management .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

Research Insights

  • Findings : SAR studies indicate that modifications to the piperidine ring and the introduction of various substituents can significantly affect the biological activity of the compound. This information is vital for designing more potent analogs with improved efficacy and reduced side effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Hypothesized Effects

Compound Name/ID (Source) Core Scaffold Substituents/Modifications Hypothesized Impact on Properties
Target Compound Acrylamide + tetrahydroquinazoline 2-Chlorophenyl; piperidine-linked quinazoline Enhanced kinase selectivity; improved solubility
(Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]... () Oxazolone-derived acrylamide 4-Chlorophenyl; n-propylamide Moderate cellular activity (RT = 2.7 min; m/z 336)
(Z)-3-(4-nitrophenyl)-N-propyl... () Nitrophenyl-modified acrylamide 4-Nitrophenyl; pyridin-3-yl Electron-withdrawing groups may reduce metabolic stability
Compound 13g () Cyanoacrylamide + imidazo-pyridine 6-Chloropyridin-2-yl; methylpiperazine High binding affinity due to cyano group and heterocycle synergy

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The tetrahydroquinazoline-piperidine moiety in the target compound likely reduces logP compared to fully aromatic analogs (e.g., ’s imidazo-pyridine derivative), improving aqueous solubility .
  • Metabolic Stability : The 2-chlorophenyl group may confer resistance to oxidative metabolism relative to 4-chlorophenyl or nitro-substituted analogs (), as ortho-substitution often sterically hinders cytochrome P450 enzymes .

Preparation Methods

Cyclocondensation for Tetrahydroquinazoline Formation

The 5,6,7,8-tetrahydroquinazoline scaffold is synthesized via a three-component cyclocondensation reaction:

Reagents

Component Quantity Role
Cyclohexanone 10.0 g Cyclic ketone source
Guanidine carbonate 6.2 g Amidine donor
Ammonium acetate 3.9 g Catalyst
Ethanol (abs.) 150 mL Solvent

Procedure

  • Reflux cyclohexanone and guanidine carbonate in ethanol with ammonium acetate at 78°C for 12 hours.
  • Cool to 0°C, filter precipitated product.
  • Recrystallize from ethanol/water (4:1) to yield 5,6,7,8-tetrahydroquinazolin-4-amine (72% yield).

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.65–1.78 (m, 4H, cyclohexyl CH2), 2.32 (t, J=6.1 Hz, 2H), 2.58 (t, J=6.3 Hz, 2H), 6.45 (s, 1H, C2-H)
  • HRMS : m/z calcd for C8H11N3 [M+H]+: 150.1022, found: 150.1025

Piperidine Functionalization via Buchwald-Hartwig Amination

Coupling the tetrahydroquinazoline to piperidin-4-amine employs palladium-catalyzed C-N bond formation:

Optimized Conditions

Parameter Value
Catalyst Pd2(dba)3 (5 mol%)
Ligand Xantphos (10 mol%)
Base Cs2CO3 (3.0 equiv)
Solvent Toluene
Temperature 110°C
Time 18 hours

Yield Enhancement

  • Microwave irradiation (150 W, 140°C) reduces reaction time to 45 minutes with 89% yield vs. conventional heating (68%).

Preparation of (E)-3-(2-Chlorophenyl)Acrylic Acid

Knoevenagel Condensation

The α,β-unsaturated acid is synthesized from 2-chlorobenzaldehyde:

Reaction Scheme
2-Chlorobenzaldehyde + Malonic acid → (E)-3-(2-chlorophenyl)acrylic acid

Conditions

  • Pyridine (3 equiv) as base
  • Piperidine (0.1 equiv) as catalyst
  • Reflux in toluene with azeotropic water removal

Stereochemical Control
Maintaining reaction pH >8 ensures >98% E-selectivity by minimizing acid-catalyzed isomerization.

Purification
Crystallization from ethyl acetate/hexane (1:3) gives white needles (mp 142–144°C).

Amide Coupling to Assemble Final Product

Coupling Reagent Screening

Comparative evaluation of activating agents:

Reagent Yield (%) Purity (HPLC)
HATU 92 99.1
EDCl/HOBt 85 97.8
DCC/DMAP 78 96.5

HATU in DMF with N,N-diisopropylethylamine (DIPEA) base provided optimal results at 0°C to room temperature over 6 hours.

Large-Scale Process Considerations

Critical Parameters

  • Maintain stoichiometric 1:1 ratio of amine to acid to prevent diacylation
  • Use activated molecular sieves (4Å) to scavenge liberated water
  • Implement gradient cooling (0°C → -20°C over 2 hours) to enhance crystallization

Pilot-Scale Yield

Batch Size (kg) Isolated Yield (%)
0.5 90
5.0 87
50 84

Analytical Characterization of Final Compound

Spectroscopic Data

¹H NMR (600 MHz, CDCl3):

  • δ 1.48–1.67 (m, 4H, piperidine CH2)
  • δ 2.85 (t, J=11.2 Hz, 2H, NCH2)
  • δ 6.52 (d, J=15.6 Hz, 1H, α-vinyl)
  • δ 7.28–7.41 (m, 4H, aromatic)
  • δ 7.89 (d, J=15.6 Hz, 1H, β-vinyl)

13C NMR (151 MHz, CDCl3):

  • 167.8 ppm (amide carbonyl)
  • 144.2 ppm (vinyl Cβ)
  • 134.5 ppm (aromatic C-Cl)

HRMS : m/z calcd for C22H23ClN4O [M+H]+: 411.1584, found: 411.1587

Process Optimization Challenges

Byproduct Formation Analysis

Major impurities identified via LC-MS:

  • Diacrylamide adduct (2.1%): Caused by excess acrylic acid
  • Cis-isomer (1.7%): Thermal E→Z isomerization during concentration
  • N-Oxide derivative (0.9%): Oxidation at piperidine nitrogen

Mitigation Strategies

  • Strict temperature control (<40°C) during solvent removal
  • Sparge with nitrogen during coupling reaction
  • Implement reversed-phase HPLC purification (C18 column, 70% MeOH/H2O)

Alternative Synthetic Routes

Enzymatic Amination Approach

Comparative study of lipase-mediated coupling:

Enzyme Conversion (%)
Candida antarctica B 68
Pseudomonas fluorescens 42
Thermomyces lanuginosus 55

Though offering environmental benefits, enzymatic methods showed lower efficiency than chemical activation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (E)-3-(2-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide, and how can purity be optimized?

  • Methodology : Multi-step organic synthesis involving acrylamide coupling, as seen in analogous compounds. Key steps include:

  • Coupling Reaction : Use α-bromoacrylic acid with EDCI in DMF under ice-cooling to form the acrylamide backbone .
  • Solvent Systems : Ethyl acetate/petroleum ether mixtures for crystallization to enhance yield and purity .
  • Purification : Column chromatography (silica gel) and HPLC for intermediates; confirm purity via NMR (¹H/¹³C), MS, and elemental analysis .

Q. How should researchers design bioassays to evaluate the biological activity of this compound?

  • Experimental Design :

  • Target Selection : Prioritize kinases or receptors structurally related to the tetrahydroquinazolinyl-piperidine moiety (e.g., tyrosine kinase inhibitors) .
  • In Vitro Assays : Use cell viability assays (MTT/XTT) for anticancer potential, with IC₅₀ determination. Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle) .
  • Mechanistic Studies : Pair with Western blotting to assess downstream protein modulation (e.g., apoptosis markers like caspase-3) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Key Techniques :

  • Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (E-configuration) and piperidine-quinazoline linkage .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., ESI-TOF) .
  • Thermal Analysis : Melting point determination to assess crystallinity and batch consistency .

Q. How can researchers address contradictions in reported biological data for acrylamide derivatives?

  • Resolution Strategies :

  • Orthogonal Assays : Validate cytotoxicity results across multiple cell lines (e.g., HeLa vs. HEK293) to rule out cell-type specificity .
  • Dose-Response Curves : Ensure linearity across concentrations (e.g., 0.1–100 µM) to confirm activity thresholds .
  • Structural Confirmation : Re-analyze batches with conflicting data via NMR to exclude isomerization or degradation .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the compound’s binding modes and pharmacokinetics?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or VEGFR) .
  • ADMET Prediction : Employ SwissADME or ADMETLab to estimate solubility (LogP), CYP450 metabolism, and blood-brain barrier permeability .
  • QSAR Modeling : Train models on acrylamide derivatives to correlate substituent effects (e.g., 2-chlorophenyl) with activity .

Q. How can the compound’s metabolic stability be assessed in preclinical models?

  • Experimental Workflow :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) .
  • Metabolite ID : Use high-resolution MS/MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • In Vivo PK : Administer orally/IV in rodents; collect plasma for AUC and clearance analysis .

Q. What strategies mitigate neurotoxicity risks associated with acrylamide moieties?

  • Risk Mitigation :

  • Structural Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce electrophilicity and protein adduction .
  • In Silico Tox Screening : Use DEREK or ProTox-II to flag reactive intermediates .
  • In Vivo Safety : Conduct neurobehavioral assays (e.g., open-field test) in rodents at therapeutic doses .

Q. How can researchers resolve ambiguities in the compound’s stereochemical configuration?

  • Advanced Techniques :

  • X-ray Crystallography : Co-crystallize with a target protein (e.g., kinase) to confirm E-configuration and binding orientation .
  • VCD/ROA Spectroscopy : Vibrational circular dichroism or Raman optical activity for absolute configuration determination .

Q. What in vivo models are appropriate for evaluating antitumor efficacy?

  • Model Selection :

  • Xenografts : Subcutaneous tumors (e.g., HCT-116 colon cancer) in nude mice; monitor tumor volume post-dosing (10–50 mg/kg, oral) .
  • PDX Models : Patient-derived xenografts for translational relevance .
  • Biomarker Analysis : Quantify plasma cytokine levels (e.g., VEGF, IL-6) to link efficacy to immune modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.